

# Validating Experimental NMR Data of Prismane with Theoretical Calculations: A Comparative Guide

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## Compound of Interest

Compound Name: **Prismane**  
Cat. No.: **B14753642**

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of experimental Nuclear Magnetic Resonance (NMR) data for **prismane** ( $C_6H_6$ ) with theoretical calculations. This analysis is crucial for validating spectroscopic data and understanding the electronic structure of this unique, highly strained molecule.

## Data Comparison

Due to its high symmetry, all hydrogen and carbon atoms in **prismane** are chemically equivalent. This results in a simple NMR spectrum with a single resonance for  $^1H$  and  $^{13}C$  nuclei. The experimental data is compared with theoretically calculated values to assess the accuracy of computational methods in predicting NMR parameters for strained organic molecules.

Parameter	Experimental Value	Theoretical Value (DFT)
$^1H$ Chemical Shift ( $\delta$ )	2.28 ppm	[No specific theoretical value found in search results]
$^{13}C$ Chemical Shift ( $\delta$ )	30.6 ppm[1]	[No specific theoretical value found in search results]
$^1JCH$ Coupling Constant	180 Hz[1]	[No specific theoretical value found in search results]

Note: While general methodologies for theoretical NMR calculations are widely available, specific computed values for the parent **prismane** molecule were not identified in the conducted search.

## Experimental and Theoretical Methodologies

A thorough understanding of the methods used to obtain both experimental and theoretical data is essential for a meaningful comparison.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR of Prismane

The first synthesis and spectroscopic characterization of **prismane** were reported by Katz and Acton in 1973. While the original publication does not specify all modern experimental parameters, a general protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for a small organic molecule like **prismane** is as follows:

- **Sample Preparation:** A small amount of purified **prismane** is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** The NMR spectra are recorded on a high-resolution NMR spectrometer, operating at a specific frequency for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei (e.g., 300-600 MHz for  $^1\text{H}$ ).
- $^1\text{H}$  NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A one-dimensional carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to a single peak for each unique carbon. The one-bond  $^{13}\text{C}$ - $^1\text{H}$  coupling constant ( $^1\text{JCH}$ ) can be measured using a proton-coupled  $^{13}\text{C}$  experiment.

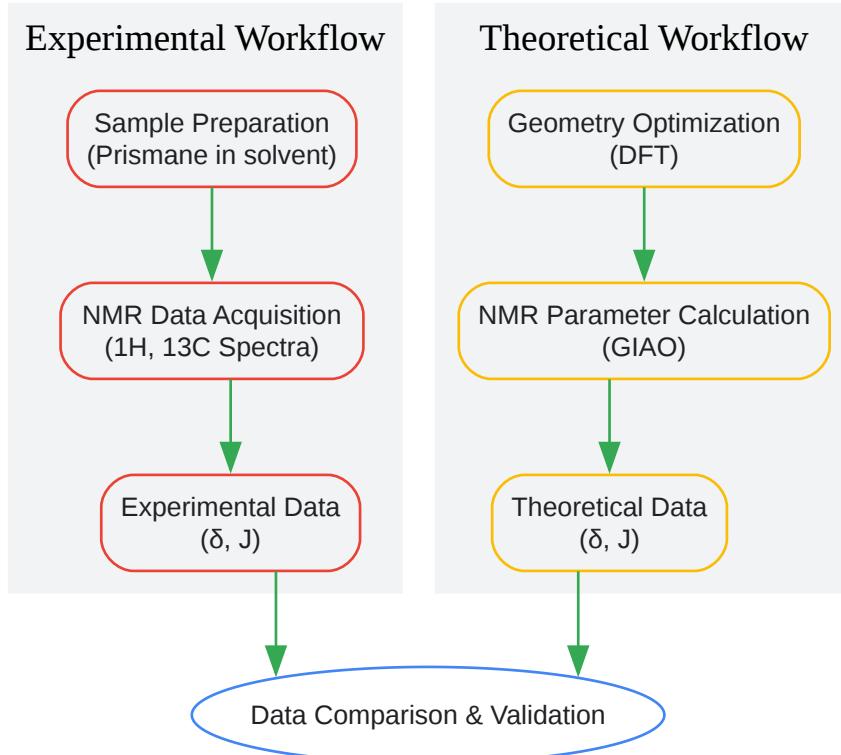
### Theoretical Protocol: Calculation of NMR Parameters

Theoretical calculations of NMR parameters are powerful tools for structure verification and for understanding the relationship between electronic structure and spectroscopic properties. Density Functional Theory (DFT) is a common method for this purpose. A typical workflow involves:

- Geometry Optimization: The three-dimensional structure of the **prismane** molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step ensures that the calculations are performed on a stable molecular geometry.
- NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method with the same or a different DFT functional and basis set.
- Chemical Shift Prediction: The calculated shielding constant of a reference compound (e.g., TMS), computed at the same level of theory, is used to convert the calculated shielding constants of **prismane** into chemical shifts.
- Coupling Constant Calculation: Spin-spin coupling constants, such as  ${}^1\text{JCH}$ , are also calculated from the electronic structure of the molecule.

## Workflow for Validation

The process of validating experimental NMR data with theoretical calculations can be visualized as a systematic workflow.



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## References

- 1. prismane [ursula.chem.yale.edu]
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